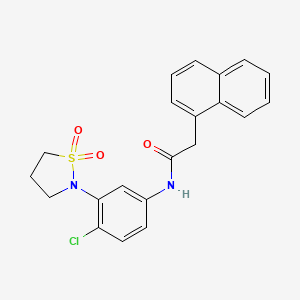![molecular formula C22H24N2O5 B2761476 Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 328282-51-5](/img/structure/B2761476.png)
Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. Its complex structure comprises several functional groups that contribute to its diverse chemical reactivity and biological activities. This compound has attracted significant attention in research due to its potential as a building block for pharmaceutical development and its interesting reactivity patterns.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be synthesized through a multistep process involving the cyclization of appropriate starting materials. One common method involves the condensation of ethyl acetoacetate with the corresponding benzyl-protected methoxyaniline, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions typically include refluxing in ethanol or other suitable solvents, with careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and high yield. Large-scale synthesis could utilize continuous flow reactors to maintain optimal reaction conditions and facilitate efficient heat and mass transfer. These methods would need to account for the purification steps, often involving crystallization or chromatographic techniques, to achieve the desired product quality.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxy groups, forming phenolic derivatives under appropriate conditions.
Reduction: Reduction reactions can modify the keto group, converting it to the corresponding alcohol under reducing agents like sodium borohydride.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, where the benzyloxy and methoxy groups can direct incoming electrophiles to specific positions on the ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles including halogens or nitro groups. Reaction conditions must be carefully optimized to prevent overreaction or degradation of the compound.
Major Products Formed: Depending on the type of reaction, major products can include hydroxylated, reduced, or substituted derivatives. These products retain the core pyrimidine structure while exhibiting modified properties based on the introduced functional groups.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules for research and industrial applications. Its unique structure allows for diverse chemical modifications, making it a versatile building block.
Biology and Medicine: In medicinal chemistry, the compound is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets
Industry: Industrial applications include its use as a precursor in the synthesis of dyes, agrochemicals, and advanced materials. The compound's reactivity and stability make it suitable for incorporation into products requiring specific chemical properties.
作用機序
The compound's mechanism of action in biological systems involves interactions with molecular targets such as enzymes and receptors. Its structural features allow it to fit into active sites, potentially inhibiting enzyme activity or modulating receptor functions. These interactions can alter biochemical pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds:
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Ethyl 4-(benzyloxy)-3-methoxyphenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Ethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness: The presence of both benzyloxy and methoxy groups in Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate distinguishes it from other similar compounds, imparting unique chemical reactivity and potential biological activity. These structural differences can influence the compound's physicochemical properties, such as solubility and stability, as well as its interaction with biological systems.
By diving into the intricate details of this compound, we uncover not only its synthesis and reactivity but also its broad spectrum of applications and the molecular nuances that set it apart from its peers. Whether in a research lab or industrial setting, this compound stands out for its multifaceted potential.
特性
IUPAC Name |
ethyl 4-(3-methoxy-4-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-4-28-21(25)19-14(2)23-22(26)24-20(19)16-10-11-17(18(12-16)27-3)29-13-15-8-6-5-7-9-15/h5-12,20H,4,13H2,1-3H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQNHUALWFENLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2761395.png)
![2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2761398.png)
![Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2761399.png)


![2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide](/img/structure/B2761403.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2761404.png)

![2-[6-(3-Methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2761410.png)
![Tert-butyl 4-{4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2761412.png)
![N-(3-chloro-4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2761415.png)

